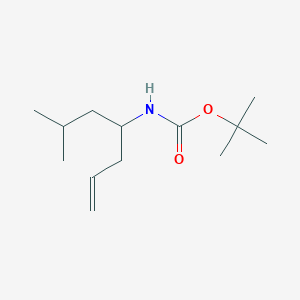
N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is a chemical compound that belongs to the class of organic compounds known as Boc-protected amines . The “Boc” in its name refers to the tert-butyloxycarbonyl (Boc) group, which is a widely used functionality for the protection of amine groups .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .Molecular Structure Analysis
The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis
The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Scientific Research Applications
Catalyst-free Chemoselective N-tert-butyloxycarbonylation of Amines in Water
This research demonstrates a catalyst-free method for N-tert-butyloxycarbonylation (N-t-Boc) of amines in water, producing N-t-Boc derivatives chemoselectively without side products such as isocyanate, urea, N,N-di-t-Boc, and O/S-t-Boc. This method is significant for generating optically pure N-t-Boc derivatives from chiral amines, esters of alpha-amino acids, and beta-amino alcohol, showcasing the potential for N-Boc chemistry in synthesizing protected amine derivatives for further synthetic applications (Chankeshwara & Chakraborti, 2006).
Chemoselective N-Boc Protection of Amines Catalyzed by Bronsted Acidic Ionic Liquid
This study reports the efficient and chemoselective N-Boc protection of various amines using a Bronsted acidic ionic liquid catalyst. The method is noteworthy for its mild, solvent-free conditions and high product yields, demonstrating the utility of ionic liquids in facilitating N-Boc protection reactions. Such approaches are crucial for preparing N-Boc amines, which are key intermediates in synthetic chemistry (Sunitha et al., 2008).
Sustainable N-Boc Deprotection Using Brønsted Acidic Deep Eutectic Solvent
Research into greener methods for N-Boc deprotection led to the development of an efficient and sustainable method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent. This approach offers advantages in terms of environmental sustainability, simplicity, and reaction efficiency, providing a useful alternative to traditional deprotection methods (Procopio et al., 2022).
Efficient Heterogeneous and Recyclable Catalysis for N-tert-Butoxycarbonylation
A study highlights the use of commercially available heteropoly acid H3PW12O40 as an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This methodology underscores the importance of developing catalytic systems that are not only effective but also recyclable and environmentally friendly (Heydari et al., 2007).
Mechanism of Action
The Boc group in “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Safety and Hazards
Future Directions
A recent paper describes an efficient and sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This could potentially be applied to “N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine” and other similar compounds in the future .
properties
IUPAC Name |
tert-butyl N-(6-methylhept-1-en-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-7-8-11(9-10(2)3)14-12(15)16-13(4,5)6/h7,10-11H,1,8-9H2,2-6H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEICRCCYRJRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC=C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-2-methyl-hept-6-ene-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2644764.png)
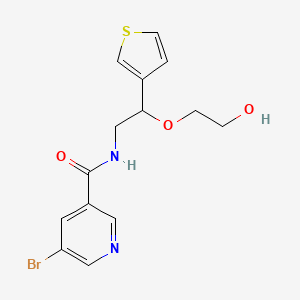
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644768.png)
![N-[(4,4-Dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2644769.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2644770.png)


![2-[(2,3-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2644775.png)
![3-oxo-3-[3-(2H-tetrazol-5-yl)anilino]propanoic acid](/img/structure/B2644776.png)
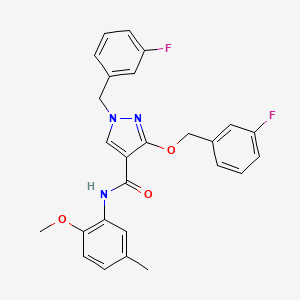
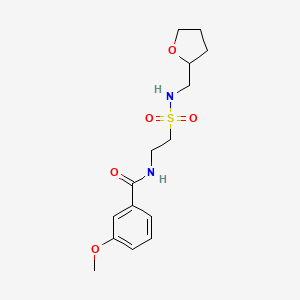
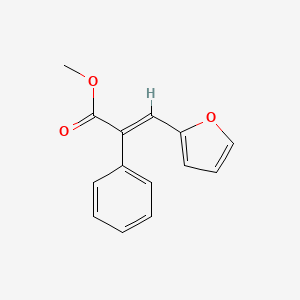
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2644782.png)
